molecular formula C23H21N3O7 B11534336 3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide

3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B11534336
M. Wt: 451.4 g/mol
InChI Key: JWJTZKJPMOUXLU-UHFFFAOYSA-N
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Description

    3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide: , is a synthetic organic compound.

  • Its chemical formula is C20H18N2O6.
  • The compound features a propanamide backbone with a dinitrophenoxyphenyl group and a methoxyphenylmethyl substituent.
  • It exhibits interesting properties due to its unique combination of functional groups.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Boronic acids, palladium catalysts, and base.

      Major Products: The major product of Suzuki–Miyaura coupling is the desired compound itself.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity or as a probe in biological studies.

      Medicine: No direct medicinal applications reported, but its derivatives may have interesting properties.

      Industry: Limited industrial applications, but its reactivity makes it valuable in research.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it likely interacts with molecular targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H21N3O7

    Molecular Weight

    451.4 g/mol

    IUPAC Name

    3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide

    InChI

    InChI=1S/C23H21N3O7/c1-32-20-7-4-17(5-8-20)15-24-23(27)11-6-16-2-9-21(10-3-16)33-22-13-18(25(28)29)12-19(14-22)26(30)31/h2-5,7-10,12-14H,6,11,15H2,1H3,(H,24,27)

    InChI Key

    JWJTZKJPMOUXLU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

    Origin of Product

    United States

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